molecular formula C11H8O2 B14299024 7-Methylnaphthalene-1,2-dione CAS No. 115754-04-6

7-Methylnaphthalene-1,2-dione

Cat. No.: B14299024
CAS No.: 115754-04-6
M. Wt: 172.18 g/mol
InChI Key: QHWZOJRMCOZVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylnaphthalene-1,2-dione, also known as menadione, is a synthetic naphthoquinone derivative. It is a bright yellow crystalline compound with the molecular formula C11H8O2. This compound is often referred to as vitamin K3 due to its role as a precursor in the synthesis of vitamins K1 and K2 .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Various quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Substituted naphthoquinones

Mechanism of Action

The mechanism of action of 7-Methylnaphthalene-1,2-dione involves its conversion to active forms of vitamin K. This conversion is facilitated by the enzyme NQO1, which reduces menadione to menadiol. Menadiol is then converted to vitamin K2 by the prenyltransferase action of UBIAD1 . This process is essential for the carboxylation of glutamate residues in certain proteins, which is critical for blood coagulation .

Properties

CAS No.

115754-04-6

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

7-methylnaphthalene-1,2-dione

InChI

InChI=1S/C11H8O2/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-6H,1H3

InChI Key

QHWZOJRMCOZVIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.